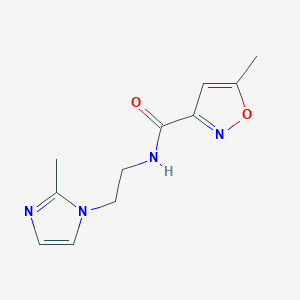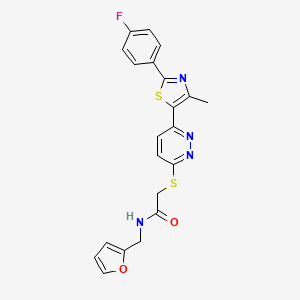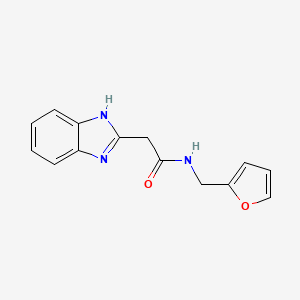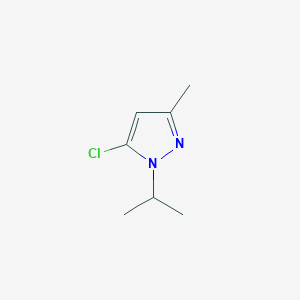![molecular formula C17H11ClN2OS B2550072 2-(3-氯苯基)-3H-色烯[2,3-d]嘧啶-4(5H)-硫酮 CAS No. 899761-56-9](/img/structure/B2550072.png)
2-(3-氯苯基)-3H-色烯[2,3-d]嘧啶-4(5H)-硫酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a thione group in the structure adds to its chemical reactivity and potential biological activity.
科学研究应用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a potential inhibitor of enzymes and receptors involved in various biological processes.
Medicine: As a potential therapeutic agent for the treatment of cancer, inflammation, and microbial infections.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
Target of Action
Similar compounds have been known to target various cancer cell lines .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
Similar compounds have been known to affect various pathways that are crucial for the survival and proliferation of cancer cells .
Result of Action
Similar compounds have been known to exhibit anticancer activity against various cancer cell lines .
生化分析
Biochemical Properties
Pyrimidine derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities . The exact enzymes, proteins, and other biomolecules that 2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione interacts with are yet to be identified.
Cellular Effects
Similar pyrimidine derivatives have shown cytotoxic activities against various cell lines
Molecular Mechanism
Some pyrimidine derivatives have shown inhibitory activity against cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . This reaction proceeds through a heterocyclocondensation process to yield the target compound.
Another method involves the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) . This reaction proceeds through a tandem intra-molecular Pinner–Dimroth rearrangement mechanism.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can undergo reduction reactions to form the corresponding thiol derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Thiol derivative.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
相似化合物的比较
Similar Compounds
- 2-(2-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- 2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- 2-(3-bromophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
Uniqueness
2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the thione group also adds to its uniqueness, as it can participate in various chemical reactions and interactions with biological targets.
属性
IUPAC Name |
2-(3-chlorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2OS/c18-12-6-3-5-11(8-12)15-19-16-13(17(22)20-15)9-10-4-1-2-7-14(10)21-16/h1-8H,9H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQKKOZEUCDHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C1C(=S)N=C(N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(3-phenylpropyl)urea](/img/structure/B2549990.png)
![Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2549991.png)
![(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/new.no-structure.jpg)
![Ethyl 5-cyano-6-[4-(4-methoxyphenyl)piperazino]-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2549997.png)
![N-(3,4-dimethoxyphenethyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2550001.png)
![Tert-butyl [1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2550002.png)

![2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2550005.png)

![5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2550007.png)


![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2550012.png)
